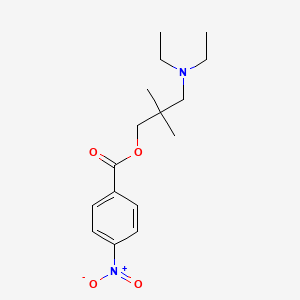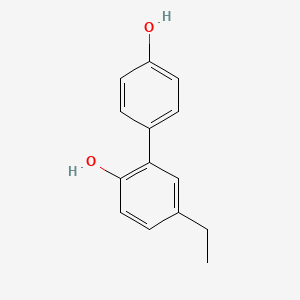
5-Ethylbiphenyl-2,4/'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylbiphenyl-2,4’-diol is an organic compound with the molecular formula C14H14O2 It consists of a biphenyl structure with an ethyl group attached to the fifth carbon and hydroxyl groups attached to the second and fourth carbons of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylbiphenyl-2,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Ethylation: The biphenyl undergoes ethylation at the fifth carbon position using ethyl halides in the presence of a strong base like sodium hydride.
Hydroxylation: The ethylated biphenyl is then subjected to hydroxylation at the second and fourth positions. This can be achieved using reagents such as hydroxyl radicals or through catalytic processes involving transition metals.
Industrial Production Methods
In an industrial setting, the production of 5-Ethylbiphenyl-2,4’-diol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Ethylation: Using catalysts like palladium or nickel to facilitate the ethylation process.
Controlled Hydroxylation: Employing controlled hydroxylation techniques to ensure selective addition of hydroxyl groups at the desired positions.
Chemical Reactions Analysis
Types of Reactions
5-Ethylbiphenyl-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding biphenyl derivatives with reduced hydroxyl groups.
Substitution: The ethyl group or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones or other oxidized biphenyl compounds.
Reduced Derivatives: Biphenyl compounds with reduced hydroxyl groups.
Substituted Derivatives: Biphenyl compounds with various functional groups replacing the ethyl or hydroxyl groups.
Scientific Research Applications
5-Ethylbiphenyl-2,4’-diol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethylbiphenyl-2,4’-diol involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2,4’-diol: Lacks the ethyl group, resulting in different chemical properties and reactivity.
5-Methylbiphenyl-2,4’-diol: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
5-Propylbiphenyl-2,4’-diol: Has a propyl group, which affects its solubility and reactivity compared to the ethyl derivative.
Uniqueness
5-Ethylbiphenyl-2,4’-diol is unique due to the presence of the ethyl group, which influences its chemical behavior and potential applications. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
131844-67-2 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.264 |
IUPAC Name |
4-ethyl-2-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C14H14O2/c1-2-10-3-8-14(16)13(9-10)11-4-6-12(15)7-5-11/h3-9,15-16H,2H2,1H3 |
InChI Key |
SQEBQBUZLHTUPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


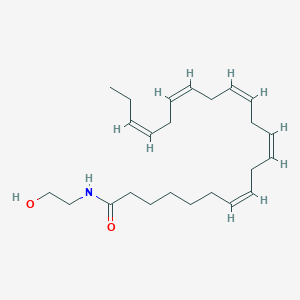
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)
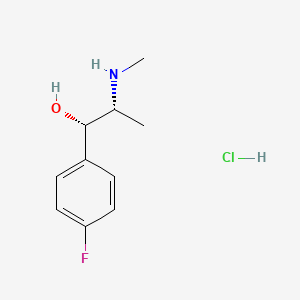
![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)

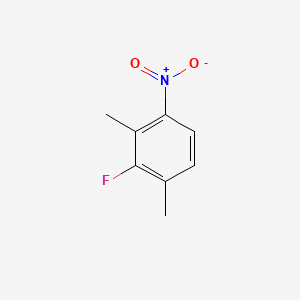
![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)

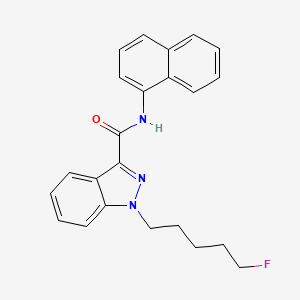
![N-[(Z)-2-cyclohexylideneethylideneamino]-2,4-dinitroaniline](/img/structure/B593023.png)
![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)
